molecular formula C13H19NO B3157620 N-cyclohexyl-2-methoxyaniline CAS No. 850570-34-2

N-cyclohexyl-2-methoxyaniline

Cat. No.: B3157620
CAS No.: 850570-34-2
M. Wt: 205.3 g/mol
InChI Key: KHDOPTQTRPMFHT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the reductive amination of 2-methoxyaniline with cyclohexanone. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) in the presence of an acid catalyst like acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of aniline derivatives using cobalt or nickel-based catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anilines .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.

    N-cyclohexyl-2-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.

    N-cyclohexyl-2-chloroaniline: Features a chloro group instead of a methoxy group.

Uniqueness

N-cyclohexyl-2-methoxyaniline is unique due to the presence of both the cyclohexyl and methoxy groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

N-cyclohexyl-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDOPTQTRPMFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850570-34-2
Record name N-Cyclohexyl-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850570-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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